molecular formula C21H18ClN3O2S B2519808 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 450349-79-8

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2519808
CAS No.: 450349-79-8
M. Wt: 411.9
InChI Key: LDTABIQENANLOH-UHFFFAOYSA-N
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Description

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that features a unique structure combining an indole moiety, a chlorobenzyl group, and an isoxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Preparation Methods

The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The synthetic route may include:

    Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis or other established methods.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions.

    Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an isoxazole derivative to form the acetamide.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can break down the acetamide group, leading to the formation of the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity, while the isoxazole ring can contribute to its overall stability and bioavailability. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with enzymes or receptors involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar compounds to 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide include:

    2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide: Lacks the isoxazole ring, which may affect its biological activity and stability.

    N-(5-methylisoxazol-3-yl)acetamide: Lacks the indole and chlorobenzyl groups, which are crucial for its potential biological activities.

    1-(4-chlorobenzyl)-1H-indole: Lacks the thioether and acetamide functionalities, which may reduce its versatility in chemical reactions and applications.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-14-10-20(24-27-14)23-21(26)13-28-19-12-25(18-5-3-2-4-17(18)19)11-15-6-8-16(22)9-7-15/h2-10,12H,11,13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTABIQENANLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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